Strontium hexafluoroacetylacetonate
Description
Significance of β-Diketonate Complexes in Chemical Vapor Deposition and Atomic Layer Deposition
β-Diketonate complexes are a class of coordination compounds widely utilized as precursors in CVD and ALD processes for depositing thin films of metals and metal oxides. rsc.orgrsc.org Their prevalence stems from a combination of favorable chemical and physical properties that can be systematically modified by altering the ligand structure. rsc.org For gas-phase deposition techniques such as ALD and Metal-Organic Chemical Vapor Deposition (MOCVD), it is crucial that precursors can be transferred into the gas phase controllably and without decomposition, necessitating reasonably high vapor pressure. rsc.org
The general requirements for an ideal CVD/ALD precursor include:
Volatility: The compound must be easily vaporized at moderate temperatures to ensure efficient mass transport to the substrate.
Thermal Stability: It should be stable enough to prevent decomposition during vaporization but reactive enough to deposit the desired material on the heated substrate. azonano.com
Good Reactivity: The precursor must react cleanly and efficiently with the substrate or a co-reactant, ideally with self-limiting reactivity for ALD. azonano.com
Solubility: For certain delivery methods, solubility in inert solvents is a prerequisite. azonano.com
β-Diketonate complexes often meet these criteria. Their ligands, such as acetylacetonate (B107027) (acac), can chelate to a metal center, forming a stable complex. researchgate.net However, simple metal acetylacetonates (B15086760) can suffer from low volatility due to oligomerization, where multiple complex units join together. rsc.org
To overcome this, ligands are often modified. A particularly effective strategy is the fluorination of the ligand's backbone, as seen in hexafluoroacetylacetonate (hfac). rsc.orgnih.gov The introduction of fluorine atoms, specifically the trifluoromethyl (-CF₃) groups, imparts several advantages:
Increased Volatility: Fluorination reduces intermolecular forces, which lowers the sublimation or boiling temperature of the complex, making it easier to deliver in the gas phase. nih.gov
Enhanced Thermal Stability: Fluorinated β-diketonates often exhibit improved thermal stability, which provides a wider processing window for deposition. azonano.com
Improved Solubility: The presence of fluorinated groups can increase the solubility of the complexes in various solvents. nih.gov
These tunable properties have enabled the use of β-diketonate precursors to deposit a wide array of materials, including conductive copper films, noble metals for semiconductor contacts, and oxide films for electronic devices. azonano.comacs.org
Interactive Data Table: Comparison of Common β-Diketonate Ligands
| Ligand Name | Abbreviation | Chemical Formula | Key Feature | Effect on Precursor Properties |
| Acetylacetonate | acac | [CH₃COCHCOCH₃]⁻ | Non-fluorinated baseline | Moderate volatility, prone to oligomerization rsc.org |
| Trifluoroacetylacetonate | tfac | [CF₃COCHCOCH₃]⁻ | Asymmetric fluorination | Improved volatility and thermal behavior over acac rsc.orgazonano.com |
| Hexafluoroacetylacetonate | hfac | [CF₃COCHCOCF₃]⁻ | Symmetric, heavy fluorination | High volatility and thermal stability, ideal for many CVD/ALD processes azonano.comnih.gov |
Rationale for Academic Research on Strontium Hexafluoroacetylacetonate
The academic and industrial interest in this compound is driven by the demand for high-quality, strontium-containing thin films for advanced applications. Materials such as strontium titanate (SrTiO₃) and strontium ruthenate (SrRuO₃) are critical for next-generation capacitors, memory devices, and electrodes. acs.orgresearchgate.net The deposition of these complex oxides requires reliable and efficient strontium precursors.
Developing suitable strontium precursors for MOCVD and ALD has been challenging. Due to its large ionic radius, strontium has a high tendency to expand its coordination sphere, leading to the formation of oligomeric complexes. acs.org These larger molecules are typically not volatile enough for gas-phase deposition techniques, limiting their utility. rsc.orgacs.org
This is where the choice of the hexafluoroacetylacetonate (hfac) ligand becomes critical. Research focuses on Sr(hfac)₂ and related adducts for several key reasons:
Overcoming Oligomerization: The bulky trifluoromethyl groups on the hfac ligand provide steric hindrance around the strontium atom, which helps prevent the formation of involatile oligomers and results in mononuclear (single-molecule) complexes that are more volatile. acs.org
Enhanced Volatility: As established with other metals, the hfac ligand significantly increases the vapor pressure of the strontium complex, a primary requirement for CVD and ALD precursors. nih.govnih.gov A study using density functional theory to screen potential ALD/CVD precursors for strontium and barium identified hexafluoroacetylacetonate as a key ligand for investigation. nih.gov
Clean Decomposition: The ligand is designed to leave behind minimal carbon contamination in the deposited film, a common issue with organic precursors. nih.gov
Research has explored the synthesis and thermal properties of various strontium β-diketonate complexes, confirming that those with fluorinated ligands like hfac, often stabilized with an additional neutral ligand, are promising candidates for depositing Sr-containing thin films. acs.orgnih.gov The goal of this research is to develop a robust process for creating uniform, high-purity strontium oxide or complex strontium oxide films with precise thickness control, which is essential for fabricating high-performance electronic devices. opticsjournal.netmdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₂F₁₂O₄Sr or Sr(CF₃COCHCOCF₃)₂ |
| Molecular Weight | 501.72 g/mol scbt.com |
| Appearance | White powder |
| Melting Point | ~260 °C (decomposes) myskinrecipes.com |
| Sublimation Point | 220 °C at 0.02 mmHg myskinrecipes.comamericanelements.com |
| CAS Number | 121012-89-3 myskinrecipes.comamericanelements.com |
Properties
Molecular Formula |
C10H2F12O4Sr |
|---|---|
Molecular Weight |
501.72 g/mol |
IUPAC Name |
strontium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H2F6O2.Sr/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |
InChI Key |
KEVXBFHXVKDJRZ-PAMPIZDHSA-L |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sr+2] |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sr+2] |
Origin of Product |
United States |
Synthetic Methodologies for Strontium Hexafluoroacetylacetonate and Its Derivatives
Direct Synthesis Routes for Bis(hexafluoroacetylacetonato)strontium
The direct synthesis of bis(hexafluoroacetylacetonato)strontium, often denoted as Sr(hfac)₂, typically involves the reaction of a strontium source with hexafluoroacetylacetone (B74370) (Hhfac). Common strontium sources include strontium hydride (SrH₂) or strontium carbonate (SrCO₃). For instance, reacting SrH₂ with Hhfac provides a direct route to the desired compound. Another approach involves the use of strontium(II) bis(bis(trimethylsilyl)amide) as a starting material, which undergoes a substitution reaction with β-diketone ligands like Hhfac. acs.org
These direct methods are fundamental for producing the base strontium hexafluoroacetylacetonate compound, which can then be used in further reactions to create more complex derivatives. The choice of the strontium source and reaction conditions can influence the purity and yield of the final product.
| Strontium Source | Reactant | Solvent | Product |
| Strontium Hydride (SrH₂) | Hexafluoroacetylacetone (Hhfac) | Not specified | Bis(hexafluoroacetylacetonato)strontium (Sr(hfac)₂) |
| Strontium Carbonate (SrCO₃) | Hexafluoroacetylacetone (Hhfac) | Not specified | Bis(hexafluoroacetylacetonato)strontium (Sr(hfac)₂) |
| Strontium bis(trimethylsilyl)amide | Hexafluoroacetylacetone (Hhfac) | Not specified | Bis(hexafluoroacetylacetonato)strontium (Sr(hfac)₂) |
Synthesis of Mixed-Ligand this compound Adducts
To improve the volatility and thermal stability of strontium precursors for applications like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD), mixed-ligand adducts of this compound are synthesized. These adducts incorporate neutral ligands, such as polyethers or aminoalkoxides, into the coordination sphere of the strontium ion.
Polyether Adducts (e.g., Diglyme, Tetraglyme (B29129), Crown Ethers)
Polyethers, including diglyme, triglyme, tetraglyme, and crown ethers like 15-crown-5, are effective neutral ligands for forming adducts with this compound. researchgate.netnih.gov The synthesis of these adducts can be achieved by reacting a strontium source, such as strontium hydride or strontium carbonate, with trifluoroacetic acid in the presence of the desired polyether ligand. researchgate.net For example, the reaction of SrH₂ with trifluoroacetic acid and tetraglyme yields the corresponding polyether adduct. researchgate.net
Another synthetic strategy involves the reaction of pre-synthesized Sr(hfac)₂ with the polyether. The length of the polyether chain can influence the resulting structure, with longer chains potentially leading to monomeric species. nih.gov These polyether adducts often exhibit enhanced solubility in various solvents. nih.gov
| Strontium Source | Acid | Polyether Ligand | Product |
| Strontium Hydride (SrH₂) | Trifluoroacetic acid | Tetraglyme | [Sr(O₂CCF₃)₂(tetraglyme)] |
| Barium Carbonate (BaCO₃) | Trifluoroacetic acid | 15-crown-5 | [Ba(O₂CCF₃)₂(15-crown-5)] |
Aminoalkoxide-Derived Heteroleptic Complexes
Heteroleptic strontium complexes can be synthesized by incorporating aminoalkoxide ligands along with hexafluoroacetylacetonate. nih.govacs.org A common synthetic route involves the use of strontium bis(trimethylsilyl)amide, [Sr(btsa)₂]·2L (where L is a solvent molecule like DME or THF), as a starting material. nih.govacs.orgresearchgate.net This precursor reacts with aminoalkoxide ligands in a controlled substitution reaction. nih.govacs.org
For instance, reacting Sr(btsa)₂·2THF with an aminoalkoxide ligand like bdmapH, bdeampH, or dadambH in hexane (B92381) can produce intermediate strontium aminoalkoxide complexes. acs.org These intermediates can then react with hexafluoroacetylacetonate (hfac) to form the final heteroleptic complexes. nih.govnih.gov The resulting complexes can have various structures, including dimeric and trimeric forms, where the strontium atoms are bridged by oxygen atoms from the alkoxide and β-diketonate ligands. researchgate.netnih.gov
| Strontium Precursor | Aminoalkoxide Ligand | β-diketonate Ligand | Product Structure |
| [Sr(btsa)₂]·2THF | bdmapH | hfac | Trimeric [Sr(bdmp)(hfac)]₃ |
| [Sr(btsa)₂]·2DME | bdeampH | hfac | Trimeric [Sr(bdeamp)(hfac)]₃ |
| [Sr(btsa)₂]·2DME | dadambH | hfac | Trimeric [Sr(dadamb)(hfac)]₃ |
Optimization of Synthetic Conditions and Yields
The optimization of synthetic conditions is a critical aspect of producing this compound and its derivatives with high yield and purity. Factors such as the choice of solvent, reaction temperature, and the nature of the reactants play a significant role. For example, the reactivity of the strontium precursor can be tuned by the coordinating solvent, with Sr(btsa)₂·2THF being more reactive than the coordinatively saturated Sr(btsa)₂·2DME. acs.org
Recrystallization is a common purification technique used to obtain high-purity products. For instance, white solid products of strontium aminoalkoxide intermediates can be purified by recrystallization from hexane at low temperatures (-30 °C), achieving moderate yields of 70-83%. acs.org Similarly, other complexes have been purified by recrystallization from saturated toluene (B28343) solutions. acs.org
The development of novel catalytic strategies, such as using hydrated strontium perchlorate (B79767) [Sr(ClO₄)₂·3H₂O], has also been explored to improve reaction efficiency, particularly in multicomponent reactions. nih.gov This catalyst has been shown to be effective under both conventional and microwave heating, leading to excellent yields and easy isolation of pure products through recrystallization. nih.gov The systematic study of reaction parameters, such as temperature and time, is key to maximizing the crystallinity and desired properties of the final material. researchgate.net
Structural Elucidation and Coordination Environment of Strontium Hexafluoroacetylacetonate Complexes
Single-Crystal X-ray Diffraction Analysis of Strontium Hexafluoroacetylacetonate Structures
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional structure of crystalline materials. rigaku.comyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can determine the arrangement of atoms, bond lengths, and bond angles with a high degree of accuracy. This method has been instrumental in characterizing the structures of various this compound complexes.
In several documented strontium complexes containing the hexafluoroacetylacetonate (hfac) ligand, the strontium atom is often found in a higher coordination state, typically ranging from eight to nine. acs.org For instance, in a monomeric complex where the strontium ion is bonded to two hfac ligands and a silyl (B83357) ethereal group ligand, the coordination geometry is described as a distorted square antiprism, resulting in an eight-coordinate strontium center. acs.org Another complex with a different ancillary ligand exhibits a nine-coordinate strontium center with a tricapped trigonal prismatic geometry. acs.org
The bond parameters, particularly the strontium-oxygen (Sr-O) bond lengths, provide valuable insights into the nature of the coordination. In one eight-coordinate complex, the Sr-O distances to the oxygen atoms of the hfac ligands range from 2.516 to 2.552 Å, with an average of 2.535 Å. acs.org In a nine-coordinate complex, the Sr-O bond lengths involving the ancillary ligand were found to be in the range of 2.601–2.788 Å. acs.org The variation in these bond lengths can be attributed to factors such as the steric bulk of the ligands involved. acs.org
The chelate angle, which is the O-Sr-O angle within a chelating ligand, is another important parameter. For an ancillary ethereal ligand, an O-Sr-O chelate angle of 62.15° has been observed. acs.org
Here is an interactive data table summarizing the coordination geometries and bond parameters for selected this compound complexes:
| Complex | Coordination Number | Coordination Geometry | Sr-O (hfac) Bond Lengths (Å) | Ancillary Ligand Sr-O Bond Lengths (Å) | O-Sr-O Chelate Angle (Ancillary Ligand) (°) |
| [Sr(hfac)₂(tmge)] | 8 | Distorted Square Antiprismatic | 2.516–2.552 | - | 62.15 |
| [Sr(hfac)₂(todH)] | 9 | Tricapped Trigonal Prismatic | - | 2.601–2.788 | 61.32 |
The introduction of ancillary ligands can lead to the formation of either monomeric or polynuclear structures. For example, the use of certain silyl ethereal group ligands has resulted in the formation of monomeric strontium complexes. acs.org In contrast, other ancillary ligands, such as aminoalkoxides, can bridge between strontium centers to form dimeric or even trimeric structures. acs.orgnih.gov In these polynuclear complexes, the strontium atoms are connected by bridging oxygen atoms from the ancillary ligands. acs.orgnih.gov
The nature of the ancillary ligand also affects the coordination geometry. For instance, in a series of dimeric strontium complexes with different aminoalkoxide ligands, the coordination geometry around the strontium centers varied from trigonal prismatic to distorted square pyramidal. acs.org In trimeric complexes, the strontium atoms have been observed to adopt distorted capped octahedral and distorted trigonal prism geometries. nih.gov
The steric bulk of the ancillary ligands can also influence bond lengths and angles within the complex. For example, the presence of a sterically demanding silyl group on an ancillary ligand can lead to longer Sr-O bond distances compared to complexes with less bulky ligands. acs.org
The following table provides examples of how different ancillary ligands influence the structure of this compound complexes:
| Ancillary Ligand | Resulting Structure | Coordination Geometry |
| silyl ethereal group | Monomeric | Distorted Square Antiprismatic |
| aminoalkoxide | Dimeric, Trimeric | Trigonal Prismatic, Distorted Square Pyramidal, Distorted Capped Octahedral |
Solution-Phase Structural Investigations (e.g., Nuclear Magnetic Resonance Spectroscopy)
While single-crystal X-ray diffraction provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. msu.edursc.org By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity of atoms, the symmetry of the molecule, and the presence of different chemical species in solution.
For this compound complexes, ¹H and ¹³C NMR spectroscopy can be used to confirm the presence of the hfac ligand and any ancillary ligands in the complex. acs.org The chemical shifts and coupling patterns of the signals in the NMR spectrum can provide detailed information about the electronic environment of the different nuclei.
In some cases, the structure of the complex in solution may differ from that in the solid state. For example, a dimeric strontium complex in the solid state was found to disrupt in solution to form a monomeric species. osti.gov Variable-temperature NMR studies can be particularly useful for investigating dynamic processes, such as the interconversion between different isomers or the dissociation of ligands.
Vibrational Spectroscopic Characterization (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a valuable technique for characterizing the functional groups present in a molecule. mdpi.com By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is obtained which shows a series of absorption bands corresponding to the vibrational modes of the different chemical bonds. researchgate.netjetir.org
In the context of this compound complexes, FTIR spectroscopy is used to confirm the coordination of the hfac ligand to the strontium ion. The spectrum of a coordinated hfac ligand will show characteristic absorption bands for the C=O and C-F stretching vibrations. For example, in a series of heteroleptic strontium complexes, the C=O stretching vibrations of the coordinated β-diketonate ligands were observed in the range of 1598-1672 cm⁻¹. nih.gov The absence of certain peaks, such as the -OH or -NH stretching peaks from the free ligands, can confirm the successful formation of the complex. acs.orgnih.gov
The position of the vibrational bands can also provide information about the coordination environment. For instance, the stretching frequency of the Sr-O bond can be observed in the far-infrared region of the spectrum. researchgate.net In one study, the vibrational frequencies of the Sr-O bond in strontium hexaferrite were observed at 429 cm⁻¹. researchgate.net
The following table summarizes the characteristic FTIR absorption bands for this compound complexes:
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| C=O stretching (coordinated hfac) | 1598 - 1672 |
| Si-CH₃ rocking (ancillary ligand) | ~2945, ~1250 |
| Sr-O stretching | ~429 |
Thermogravimetric and Mechanistic Decomposition Studies of Strontium Hexafluoroacetylacetonate Precursors
Thermal Stability and Volatility Assessments (Thermogravimetric Analysis, Differential Thermal Analysis)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are fundamental techniques used to evaluate the thermal stability and volatility of strontium hexafluoroacetylacetonate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic transitions. wikipedia.orgvbcop.orghitachi-hightech.com
This compound is known to be a volatile compound, a desirable characteristic for CVD precursors. rsc.orgrsc.org Its volatility is attributed to the fluorinated ligands, which reduce intermolecular interactions. rice.edu TGA studies show that the compound sublimes at approximately 220°C under a reduced pressure of 0.02 mm Hg. americanelements.comstrem.com However, it decomposes at around 260°C. strem.com
DTA curves provide further insight into the thermal events. An endothermic peak in a DTA thermogram typically signifies melting, dehydration, or sublimation, while an exothermic peak can indicate crystallization or decomposition. vbcop.orgyoutube.comlibretexts.org For this compound, the sublimation process appears as an endothermic event. The decomposition of related strontium β-diketonate precursors, such as Sr(thd)₂, has been observed to occur at temperatures between 240–270 °C, which aligns with the decomposition temperature of this compound. rsc.org
The thermal properties of this compound are summarized in the interactive table below:
| Property | Value | Reference |
| Sublimation Temperature | 220°C (at 0.02 mm Hg) | americanelements.comstrem.com |
| Decomposition Temperature | ~260°C | strem.com |
Identification of Thermal Decomposition Pathways and Gaseous Products (Mass Spectrometry)
Mass spectrometry is a powerful tool for identifying the gaseous products formed during the thermal decomposition of this compound. By analyzing the mass-to-charge ratio of the fragments, the decomposition pathways can be elucidated.
In the case of strontium compounds, decomposition can lead to the formation of strontium oxide or strontium carbonate. nih.govresearchgate.net For instance, the decomposition of strontium oxalate (B1200264) proceeds through the formation of strontium carbonate, which then decomposes to strontium oxide at higher temperatures. researchgate.net It is plausible that the decomposition of this compound follows a similar pathway, ultimately yielding strontium oxide, especially in an oxygen-containing atmosphere.
Kinetic Analysis of Decomposition Processes
The kinetic analysis of the decomposition of this compound provides crucial information about the reaction rates and mechanisms. While specific kinetic studies on this compound are limited in the search results, insights can be drawn from related strontium compounds.
For example, the thermal decomposition of strontium nitrate (B79036) has been studied using non-isothermal thermogravimetry. asianpubs.org The activation energy for its decomposition was determined to be in the range of 341-362 kJ/mol, and the decomposition was found to follow a diffusion model. asianpubs.org Similarly, the kinetic analysis of the decomposition of anhydrous strontium oxalate showed that the process is best described by a two-dimensional diffusion-controlled mechanism. researchgate.net
These studies highlight that the decomposition of strontium compounds can be complex and may involve different kinetic models depending on the specific compound and conditions. The sonolysis (decomposition induced by ultrasound) of actinide(IV) β-diketonates, including those with hexafluoroacetylacetonate ligands, has been shown to follow first-order kinetics. academie-sciences.fr This suggests that the decomposition rate is directly proportional to the concentration of the precursor.
Influence of Ambient Gases and Co-reactants on Decomposition Mechanisms
The surrounding atmosphere and the presence of co-reactants can significantly influence the decomposition pathways of this compound. The ambient gas can affect plasma dynamics and thermal conductivity during processes like laser-induced breakdown spectroscopy. researchgate.net
For instance, studies on the decomposition of polytetrafluoroethylene (PTFE) when co-ground with strontium oxide showed that the reaction mechanism and products change depending on the molar ratio of the reactants. nih.gov This indicates that the presence of a co-reactant like an oxide can alter the decomposition pathway.
In the context of atomic layer deposition (ALD), the choice of co-reactant is critical. For example, in the ALD of Al₂O₃, using water (H₂O) as a co-reactant can lead to the oxidation of the underlying substrate, while using tert-butanol (B103910) (t-BuOH) can prevent this oxidation. nih.gov This demonstrates that the co-reactant can play a crucial role in the surface chemistry and the final composition of the deposited film. The presence of water vapor has also been shown to induce chemical reactions with gaseous strontium atoms to produce strontium-containing molecules like SrOH. aps.org
The effect of different ambient gases has also been noted in other systems. For example, the emission intensity of uranium lines in laser-induced breakdown spectroscopy was enhanced in argon and nitrogen atmospheres but decreased in oxygen due to the formation of oxides. researchgate.net This suggests that an inert atmosphere might be preferable for depositing pure strontium-containing films from this compound to avoid oxide formation, unless strontium oxide is the desired product.
Ligand Elimination and Stability Considerations in the Gas Phase
The stability of the precursor in the gas phase and the mechanism of ligand elimination are critical factors in CVD processes. For metal β-diketonates, the volatility is influenced by the degree of fluorination of the ligands. rice.edu Highly fluorinated ligands like hexafluoroacetylacetonate increase the volatility of the complex. rsc.orgrsc.orgrice.edu
The thermal destruction of metal β-diketonates typically involves the rupture of the chelate rings and the elimination of the ligands. academie-sciences.fr The stability of the complex in the gas phase is a key factor determining the temperature window for a successful CVD process. The precursor must be volatile enough to be transported to the substrate but stable enough to not decompose prematurely in the gas phase.
Studies on actinide(IV) β-diketonates have shown that more volatile complexes with hexafluoroacetylacetonate ligands tend to decompose in the gaseous phase within cavitating bubbles during sonolysis. academie-sciences.fr This suggests that the gas-phase decomposition of this compound is a likely pathway under thermal stress. The stability of related strontium phases, such as strontium W-type hexaferrites, has been shown to be dependent on temperature and oxygen partial pressure, highlighting the importance of process conditions on the stability of the final material. elsevierpure.com The thermal emission of strontium from strontium oxide has also been studied, indicating that at high temperatures, SrO can dissociate into gaseous strontium and oxygen. aps.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Gas-Phase Spectroscopic Investigations (e.g., Luminescence Spectroscopy)
Gas-phase spectroscopic analysis of metal-organic precursors like strontium hexafluoroacetylacetonate is essential for understanding their fundamental properties and behavior in the vapor state, which is directly relevant to CVD applications. While specific studies on the gas-phase luminescence of this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on similar metal complexes.
Luminescence spectroscopy, encompassing fluorescence and phosphorescence, can provide insights into the electronic structure and excited-state dynamics of the precursor molecule in the gas phase. Excitation of the molecule with a specific wavelength of light can lead to the emission of photons as the molecule relaxes from an excited electronic state to a lower energy state. The resulting emission spectrum is characteristic of the molecule's electronic transitions and can be influenced by factors such as the ligand environment and the metal center. In the context of this compound, the hexafluoroacetylacetonate (hfac) ligand, with its π-conjugated system, is expected to be the primary chromophore.
Challenges in gas-phase luminescence studies of such precursors include achieving a sufficient vapor pressure without thermal decomposition and potential quenching of luminescence at higher temperatures.
In Situ Analytical Techniques for Precursor Behavior Monitoring
Real-time monitoring of the chemical and physical changes of this compound during CVD is critical for process control and optimization. In situ analytical techniques provide a window into the dynamic environment of the deposition chamber.
Mass Spectrometry: Quadrupole mass spectrometry is a powerful tool for analyzing the gas-phase species present during MOCVD. By sampling the gas stream from the reactor, it can identify the parent precursor molecule and its fragmentation patterns as it undergoes thermal decomposition. For this compound, one would expect to observe the molecular ion peak corresponding to the intact precursor, as well as fragment ions resulting from the loss of ligands or parts of the ligand structure. This information is invaluable for determining the decomposition pathways and identifying key reactive intermediates that contribute to film growth.
Fourier-Transform Infrared (FTIR) Spectroscopy: In situ FTIR spectroscopy can monitor the vibrational modes of molecules in the gas phase and on the substrate surface. researchgate.net For this compound, characteristic vibrational bands associated with the C=O, C=C, and C-F bonds of the hexafluoroacetylacetonate ligand can be tracked in real-time. kratos.comsirius-xrs.com Changes in the intensity and position of these bands can indicate the extent of precursor decomposition and the formation of new chemical species on the growing film surface. researchgate.net This technique allows for the non-invasive monitoring of reaction kinetics and the identification of surface-adsorbed species. snu.ac.kr
The table below outlines the expected application of these in situ techniques for monitoring this compound:
| Technique | Information Obtained | Relevance to this compound |
| Mass Spectrometry | Gas-phase composition, precursor fragmentation patterns, identification of decomposition byproducts. | Elucidating thermal decomposition mechanisms and identifying reactive species for film growth. |
| FTIR Spectroscopy | Vibrational modes of gas-phase and surface-adsorbed species, monitoring precursor depletion and product formation. | Real-time tracking of chemical reactions on the substrate and in the gas phase, ensuring controlled film deposition. researchgate.netkratos.comsirius-xrs.com |
Surface-Sensitive Spectroscopies for Decomposition Product Analysis (e.g., X-ray Photoelectron Spectroscopy)
The chemical composition and bonding environment of the thin films deposited from this compound are critically dependent on the decomposition of the precursor. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information of the top few nanometers of a material, making it ideal for analyzing the composition of as-deposited films. researchgate.net
When this compound is used as a precursor, the resulting thin film can be strontium oxide (SrO), strontium fluoride (B91410) (SrF₂), or a mixture thereof, depending on the deposition conditions such as the presence of an oxygen source. XPS analysis can definitively identify these products.
Expected XPS Signatures for Decomposition Products:
| Element | Core Level | Expected Binding Energy (eV) for SrO | Expected Binding Energy (eV) for SrF₂ |
| Strontium | Sr 3d | ~133-135 eV | ~134-136 eV |
| Oxygen | O 1s | ~529-531 eV | - |
| Fluorine | F 1s | - | ~684-686 eV |
| Carbon | C 1s | Adventitious carbon (~284.8 eV), possible carbonate species (~289-290 eV) | Adventitious carbon (~284.8 eV) |
The precise binding energies can provide information about the chemical state. For instance, the Sr 3d spectrum can distinguish between strontium bonded to oxygen and strontium bonded to fluorine. The presence and chemical state of carbon can also be assessed, indicating the completeness of the precursor decomposition. Incomplete decomposition can lead to carbon incorporation in the film, which is generally undesirable.
High-Resolution X-ray Diffraction Techniques for Crystalline Phase Analysis
High-Resolution X-ray Diffraction (HRXRD) is an essential non-destructive technique for determining the crystalline structure, phase purity, strain, and orientation of the thin films grown from this compound. researchgate.netresearchgate.net The information obtained from HRXRD is crucial for understanding the relationship between the deposition process and the material properties of the resulting film.
Depending on the deposition conditions, films grown from a this compound precursor can be amorphous or crystalline. For crystalline films, HRXRD can identify the specific phases present, such as strontium oxide (SrO) or strontium fluoride (SrF₂).
Key HRXRD Analysis Parameters:
| Parameter | Description | Significance for Films from this compound |
| Peak Position | The 2θ angle of diffraction peaks. | Used to identify the crystalline phases (e.g., SrO, SrF₂) by comparing with standard diffraction patterns (JCPDS/ICDD databases). |
| Peak Intensity | The height or area of diffraction peaks. | Provides information about the preferred crystallographic orientation (texture) of the film. |
| Peak Broadening | The full width at half maximum (FWHM) of diffraction peaks. | Related to the crystallite size and microstrain within the film. Broader peaks can indicate smaller crystallites or higher defect densities. |
| Rocking Curve | A scan of diffraction intensity as the sample is tilted (rocked) at a fixed 2θ angle. | Measures the degree of crystalline perfection and the presence of mosaic spread or tilt in epitaxial films. |
| Reciprocal Space Mapping | A 2D map of diffraction intensity in reciprocal space. | Provides detailed information on lattice parameters, strain state (tensile or compressive), and the degree of relaxation in epitaxial films relative to the substrate. |
For example, the deposition of strontium oxide films on a specific substrate might result in epitaxial growth, where the crystalline lattice of the film aligns with that of the substrate. HRXRD would be the primary technique to confirm this and to quantify the strain induced by the lattice mismatch between the film and the substrate.
Coordination Chemistry of Hexafluoroacetylacetonate with Strontium
Ligand Design Principles for Enhanced Precursor Characteristics
The development of effective strontium precursors for MOCVD and ALD is guided by specific ligand design principles aimed at optimizing volatility and thermal stability. A primary challenge with strontium compounds is their propensity to form oligomers due to the large size and high coordination number of the strontium ion, which leads to poor volatility. acs.org
Key strategies in ligand design to counteract this include:
Steric Hindrance: The introduction of sterically bulky ligands is a primary method to prevent polymerization. acs.org By physically blocking the metal center, bulky ligands promote the formation of monomeric or dimeric species, which are significantly more volatile than their polymeric counterparts.
Fluorination: The hexafluoroacetylacetonate (hfac) ligand itself is a product of this design philosophy. The replacement of the methyl protons of acetylacetone (B45752) with fluorine atoms serves two main purposes. Firstly, the high electronegativity of fluorine atoms reduces the polarity of the molecule by decreasing the electron density on the ligand framework. This minimizes intermolecular interactions and enhances volatility. Secondly, the bulky CF3 groups contribute to the steric shielding of the metal center.
Heteroleptic Complexes: A powerful strategy involves creating heteroleptic complexes, where the strontium ion is coordinated to different types of ligands. This often involves combining the β-diketonate (hfac) ligand with other neutral or anionic ancillary ligands. acs.orgiosrjournals.org This approach allows for a finer tuning of the precursor's properties. For instance, combining hfac with multidentate aminoalkoxides or polyethers can satisfy the coordination sphere of the strontium ion more effectively within a single molecule, leading to stable, mononuclear complexes with improved volatility and thermal stability. acs.orgiosrjournals.org
The ultimate goal is to create a precursor molecule that is sufficiently volatile to be transported into the gas phase at moderate temperatures without premature decomposition, and which then decomposes cleanly on the substrate surface.
Role of Ancillary Ligands (e.g., Polyethers, Amines) in Coordination Sphere Saturation and Molecularity
Ancillary ligands, also known as neutral or co-ligands, play a crucial role in the coordination chemistry of strontium hexafluoroacetylacetonate. Due to the large ionic radius of Sr(II), the two bidentate hfac ligands in a simple Sr(hfac)₂ complex are often insufficient to coordinatively saturate the metal center. This unsaturation is the primary driving force for oligomerization, where ligands from adjacent molecules bridge between metal centers, leading to low-volatility polymers. acs.org
Ancillary ligands are introduced to occupy the remaining coordination sites, effectively "capping" the complex and preventing intermolecular interactions. This strategy is highly effective in controlling the molecularity of the final compound, favoring the formation of volatile monomeric or simple dimeric structures. nih.gov
Polyethers: Glyme ethers (e.g., monoglyme (DME), diglyme, triglyme, tetraglyme) and crown ethers are highly effective ancillary ligands for strontium β-diketonates. nih.govnih.gov Their flexible chains and multiple oxygen donor atoms can efficiently wrap around the metal ion, satisfying its coordination requirements. For example, complexes such as [Sr(hfac)₂(tetraglyme)] and Sr(dts)(hfac)₂·DME have been synthesized and shown to be monomeric. nih.govnih.gov In the Sr(dts)(hfac)₂·DME complex, the strontium atom is coordinated by the two hfac ligands, the dts ligand, and a molecule of DME to achieve a saturated coordination sphere. nih.govnih.gov
Amines and Aminoalkoxides: Nitrogen-containing ligands, such as multidentate amines (e.g., TMEDA) and aminoalkoxides, are also widely used. acs.orgnih.gov Aminoalkoxides are particularly interesting as they are anionic, bidentate or tridentate ligands that can form very stable heteroleptic complexes with Sr(hfac)₂. acs.orgiosrjournals.org These ligands help to create a coordinatively saturated and stable metal center, often resulting in dimeric or trimeric structures with defined molecularity and enhanced thermal properties compared to homoleptic precursors. acs.orgiosrjournals.orgacs.org For instance, studies have shown the formation of trimeric structures like [Sr(bdeamp)(hfac)]₃, where strontium atoms are bridged by alkoxide oxygen atoms and hfac ligands, resulting in stable, seven-coordinate metal centers. iosrjournals.org
The choice of ancillary ligand allows for precise control over the structure and, consequently, the physical properties of the precursor.
Table 1: Examples of Ancillary Ligands Used with Strontium β-Diketonates and Resulting Molecularity
| Primary Ligand | Ancillary Ligand | Example Complex | Resulting Molecularity | Reference |
|---|---|---|---|---|
| hfac | Polyether (tetraglyme) | [Sr(hfac)₂(tetraglyme)] | Monomeric | nih.gov |
| hfac | Polyether (DME) | Sr(dts)(hfac)₂·DME | Monomeric | nih.govnih.gov |
| hfac | Aminoalkoxide (bdeamp) | [Sr(bdeamp)(hfac)]₃ | Trimeric | iosrjournals.org |
| tmhd | Polyether (meeH) | [Sr(mee)(tmhd)₂]₂ | Dimeric | nih.gov |
| tmhd | Amine (1,10-phenanthroline) | [Sr(tmhd)₂(1,10-phenanthroline)] | Monomeric | nih.gov |
Solvation Effects and Adduct Stability
Solvation plays a significant role in the synthesis, stability, and reactivity of this compound complexes. Donor solvents used during synthesis, such as tetrahydrofuran (B95107) (THF) or glyme ethers, can coordinate to the strontium center and become incorporated into the final product as ancillary ligands, forming stable solvates or adducts. iosrjournals.orgnih.gov The stability of these adducts is a critical factor determining their suitability as MOCVD or ALD precursors.
The formation of a stable adduct is often the key to isolating a monomeric, volatile product. For example, the complex Sr(dts)(hfac)₂·DME includes a coordinated 1,2-dimethoxyethane (B42094) (DME) molecule that helps to saturate the strontium coordination sphere. nih.gov The stability of such an adduct is determined by the strength of the bond between the strontium ion and the solvent molecule, which in turn depends on the donor strength of the solvent and the Lewis acidity of the metal center.
The strongly electron-withdrawing CF₃ groups on the hfac ligand increase the Lewis acidity of the strontium center, enhancing its affinity for donor ligands and solvents. This can sometimes lead to unexpected reactivity. For instance, in the presence of hfac ligands, coordinating ethereal alcohols were found to have increased acidity, leading to their trimethylsilylation as a side reaction during synthesis. nih.gov
The thermal stability of these adducts is paramount. A suitable precursor must be stable enough to be volatilized without decomposition but labile enough to release the ancillary ligand during the deposition process. Thermogravimetric analysis (TGA) is commonly used to assess this stability. Studies on various heteroleptic strontium β-diketonate complexes show that the decomposition temperature and volatility are highly dependent on the nature of the combined ligands. iosrjournals.orgnih.govdalalinstitute.com For example, trimeric aminoalkoxide-hfac complexes have been shown to exhibit significant mass loss in the temperature range of 25 to 315 °C, indicating their potential as volatile precursors. iosrjournals.org The solvent or ancillary ligand must dissociate cleanly, without contributing to film contamination.
Ligand Exchange Reactions and Their Kinetic Implications
Ligand exchange reactions are fundamental to the synthesis of heteroleptic strontium complexes and are also mechanistically important in the MOCVD process itself. The synthesis of most heteroleptic Sr(hfac)₂ adducts involves a substitution reaction where a starting strontium source, such as Sr(btsa)₂·2DME (btsa = bis(trimethylsilyl)amide), reacts with the hfac ligand and an ancillary ligand in a controlled substitution process. nih.govnih.gov
While detailed kinetic studies specifically on Sr(hfac)₂ ligand exchange are not widely available, the mechanisms for β-diketonate complexes of other metals are well-documented and provide a useful framework. iosrjournals.orgsolubilityofthings.com Ligand substitution reactions can proceed through several pathways: dalalinstitute.comsolubilityofthings.comlibretexts.org
Dissociative (D) mechanism: A ligand first detaches from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand. This pathway is often favored when there is significant steric crowding.
Associative (A) mechanism: The incoming ligand first attacks the metal complex, forming a higher-coordination intermediate, from which the leaving group then departs. This is common for complexes that are not coordinatively saturated.
Interchange (I) mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. It can have either associative (Ia) or dissociative (Id) character.
For large, coordinatively flexible ions like Sr(II), associative or interchange pathways are generally expected.
Kinetic Implications for MOCVD: During the MOCVD process, ligand exchange can be both beneficial and detrimental. It is a potential mechanism for film growth, where the precursor molecule might exchange ligands with surface species. However, it can also be a pathway for pre-reaction and impurity incorporation. Gas-phase ligand exchange between different metal β-diketonate precursors has been observed, confirming that mixed-ligand species can form in the vapor phase. nih.gov This could lead to unintended doping or compositional variations in the deposited film if multiple precursors are used.
The kinetics of these exchange reactions influence the growth rate and purity of the resulting thin film. A reaction that is too slow may limit the deposition rate, while a reaction that is too fast or non-selective could lead to gas-phase nucleation and particle formation. Understanding the lability of the ancillary and primary ligands is crucial for process design. The ancillary ligand should ideally dissociate readily at the substrate temperature, while the hfac ligand should remain bound until it reaches the surface to participate in the desired decomposition reaction. The study of these reactions, often using techniques like variable-temperature NMR or mass spectrometry, is essential for understanding precursor behavior and optimizing deposition processes. acs.orgnih.govnih.gov
Application As Precursors in Vapor Deposition Processes
Metal-Organic Chemical Vapor Deposition (MOCVD) Applications
In MOCVD, volatile precursors are transported in the vapor phase onto a heated substrate, where they decompose to form a thin film. Strontium hexafluoroacetylacetonate is part of a class of metal β-diketonate precursors used to deposit a variety of materials, including high-temperature superconductors and semiconducting films. azonano.com
The effective and reproducible delivery of the precursor vapor to the deposition chamber is critical for controlling the film growth process. As this compound is a solid at room temperature, specific strategies are required for its vaporization. strem.com
One common method is solid delivery , where the solid precursor is heated to generate a sufficient vapor pressure. The volatilized precursor is then transported to the reactor, typically with the aid of an inert carrier gas. entegris.com Specialized vaporizer systems, such as the ProE-Vap®, are designed to provide a consistent flux of precursor vapor from a solid source by optimizing heat transfer and minimizing thermal decomposition. entegris.comgoogle.com
Another approach involves dissolving the solid precursor in a suitable solvent to create a liquid solution. This solution can then be vaporized using techniques like direct liquid injection or ultrasonic nebulization . harvard.edu In ultrasonic nebulization, the liquid precursor solution is atomized into fine droplets, which are then introduced into a hot carrier gas stream for vaporization before reaching the deposition chamber. harvard.edu This method offers better control over the precursor delivery rate compared to simple heating of a solid source. harvard.edu
| Delivery Method | Description | Advantages |
| Solid Source Delivery | The solid precursor is heated in a vaporizer to generate vapor, which is then transported by a carrier gas. entegris.com | Direct use of the solid precursor. entegris.com |
| Liquid Delivery (Solution) | The solid precursor is dissolved in a solvent, and the resulting liquid is vaporized, often by nebulization or direct liquid injection. harvard.edu | Enables precise control of precursor flow rate and is suitable for precursors with low volatility or thermal instability. harvard.edu |
The success of the MOCVD process is highly dependent on the careful control of deposition parameters, which in turn affect the efficacy of the this compound precursor.
Temperature: The substrate temperature is a critical parameter that influences the precursor's decomposition rate and the resulting film's properties, such as crystallinity and composition. researchgate.net A specific temperature window is required; if the temperature is too low, decomposition may be incomplete, leading to the incorporation of impurities like carbon from the ligands. azonano.com If it is too high, gas-phase reactions can occur, leading to particle formation and non-uniform films. For β-diketonate precursors, deposition temperatures can be as low as 450°C. azonano.com
Pressure: The total pressure within the MOCVD reactor affects the mass transport of the precursor molecules to the substrate surface and the boundary layer thickness. Lower pressures are often used to increase the mean free path of the molecules and improve film uniformity. researchgate.net
Atomic Layer Deposition (ALD) Applications
ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision. ascensusspecialties.com This method is particularly advantageous for creating highly conformal and uniform films on complex, high-aspect-ratio structures, which is essential for modern microelectronics. rsc.org
A key concept in ALD is the "ALD window," which is a range of substrate temperatures where the film growth rate per cycle is constant and independent of the precursor dose. ascensusspecialties.com Operating within this window is crucial for achieving the self-limiting growth characteristic of ALD.
For a precursor like this compound, determining this window is a primary step in process development.
Below the ALD window, the growth rate decreases due to slower surface reactions or incomplete precursor adsorption.
Above the ALD window, the precursor may thermally decompose, leading to uncontrolled, CVD-like growth and a loss of thickness control and conformality. The thermal stability of the precursor is therefore a critical factor. ascensusspecialties.com
Process optimization involves systematically varying parameters such as precursor pulse time, purge time, and substrate temperature to identify the conditions that yield stable, self-limiting growth.
In ALD, the precursor pulse is followed by a pulse of a co-reactant to complete the surface reaction and deposit the desired material. The choice of co-reactant is critical as it dictates the reaction pathway and the composition of the resulting film.
For depositing strontium oxide (SrO) or other strontium-containing oxides using this compound, common co-reactants include:
Water (H₂O): Often used as the oxygen source in ALD. The reaction mechanism is believed to involve the hydrolysis of the metal-ligand bonds. nih.gov
Ozone (O₃): A more powerful oxidizing agent than water, which can lead to more efficient removal of the organic ligands at lower temperatures and potentially result in films with lower carbon contamination. nih.gov
Oxygen (O₂): Can also be used, sometimes in combination with water, to facilitate film growth. nih.gov
Studies comparing these co-reactants for strontium precursors have shown that growth rates can increase in the order of O₂ < H₂O < O₂ + H₂O at substrate temperatures between 250 and 350°C. nih.gov The co-reactant choice directly influences the reaction mechanism, growth rate, and purity of the deposited film.
| Co-reactant | Typical Application | Notes |
| H₂O (Water) | Deposition of metal oxides | Common and effective, relies on hydrolysis reactions. nih.gov |
| O₃ (Ozone) | Deposition of metal oxides | Stronger oxidant than water, can reduce carbon impurities. nih.gov |
| H₂S (Hydrogen Sulfide) | Deposition of metal sulfides | Used to form sulfide (B99878) films instead of oxides. |
The reactivity of this compound with the substrate surface is fundamental to the ALD process. The first precursor pulse involves the chemisorption of the precursor onto the reactive sites of the surface, such as hydroxyl (-OH) groups. rsc.org The hexafluoroacetylacetonate ligands play a crucial role in this interaction.
The reaction is self-limiting due to the steric hindrance of the bulky ligands, which prevents more than a monolayer of the precursor from adsorbing. rsc.org The subsequent co-reactant pulse then reacts with these adsorbed ligands to remove them and restore the reactive sites for the next precursor pulse.
Theoretical studies using density functional theory (DFT) have been employed to understand the precursor's reactivity. researchgate.net These calculations help predict the strength of the bond between the strontium metal center and the hexafluoroacetylacetonate ligand. A weaker metal-ligand bond can facilitate easier reaction with the co-reactant, but if the bonds within the ligand itself are weaker, it can lead to ligand decomposition and carbon incorporation into the film. nih.govresearchgate.net The enol form of the hexafluoroacetylacetone (B74370) ligand is typically the more stable configuration involved in the surface reactions. rsc.org
Precursor Selection Methodologies and Design Rationales for Vapor Deposition
The successful implementation of vapor deposition processes is heavily reliant on the careful selection and design of precursor molecules. The ideal precursor should exhibit a suite of specific characteristics to ensure controlled and efficient film growth. For strontium-containing thin films, which are integral to applications such as high-permittivity dielectrics in dynamic random access memories (DRAMs) and ferroelectric materials, the choice of the strontium source is of paramount importance.
The primary design rationale for a vapor deposition precursor is to achieve a molecule that is sufficiently volatile to be transported into the reaction chamber in the gas phase at a reasonable temperature. This volatility is intrinsically linked to the precursor's molecular weight and intermolecular forces. Furthermore, the precursor must possess adequate thermal stability to prevent premature decomposition in the delivery lines while readily decomposing on the heated substrate surface to yield the desired material.
A crucial aspect of precursor design involves the choice of ligands attached to the central metal atom. These organic ligands play a pivotal role in modulating the precursor's volatility and decomposition characteristics. For strontium, a relatively large alkaline earth metal ion (ionic radius of Sr²⁺ is 1.27 Å), bulky and thermally stable ligands are necessary to effectively shield the metal center. wikipedia.org This steric shielding helps to prevent oligomerization, which can significantly reduce volatility.
The hexafluoroacetylacetonate (hfac) ligand, with its fluorine-substituted methyl groups, is a popular choice for enhancing the volatility of metal complexes compared to its non-fluorinated counterpart, acetylacetonate (B107027) (acac). The electron-withdrawing nature of the fluorine atoms reduces the polarity of the molecule and weakens intermolecular interactions, leading to a higher vapor pressure at a given temperature.
Research Findings on Precursor Properties
The selection of a precursor is guided by a combination of theoretical modeling and experimental data. Density functional theory (DFT) has been employed to simulate and compare various strontium precursors, including this compound (Sr(hfac)₂). These calculations can predict properties such as the bond strength between the strontium atom and the ligands, which is indicative of the precursor's reactivity. Studies have shown that diketonate precursors like Sr(hfac)₂ have stronger bonds to the metal compared to cyclopentadienyl (B1206354) (Cp) based precursors. researchgate.net However, the bonds within the diketonate ligand itself are weaker, which can sometimes lead to the undesirable incorporation of carbon into the deposited film. researchgate.net
Experimental data on the thermal properties of this compound is essential for optimizing deposition processes. While comprehensive data can be scarce, vendor specifications and research literature provide key insights. For instance, a sublimation temperature of 220 °C at a pressure of 0.02 mmHg has been reported for Sr(hfac)₂. americanelements.comstrem.com The decomposition temperature has been noted to be around 260 °C. strem.com
In comparative studies, adducts of this compound, such as those with polyethers like tetraglyme (B29129) (Sr(hfa)₂·tetraglyme), have been shown to exhibit good thermal stability and mass transport properties, making them suitable for MOCVD. These adducts can offer improved volatility and handling characteristics compared to the neat precursor.
The table below summarizes some of the key properties of this compound relevant to its use as a vapor deposition precursor.
| Property | Value/Observation | Source |
| Chemical Formula | Sr(C₅HF₆O₂)₂ | |
| Molecular Weight | 501.75 g/mol | |
| Sublimation Temperature | 220 °C @ 0.02 mmHg | americanelements.comstrem.com |
| Decomposition Temperature | ~260 °C | strem.com |
| Ligand | Hexafluoroacetylacetonate (hfac) | |
| Key Feature of Ligand | Fluorination enhances volatility | |
| Bonding Characteristic | Stronger metal-ligand bond compared to Cp precursors | researchgate.net |
| Potential Issue | Weaker bonds within the ligand can lead to carbon contamination | researchgate.net |
The selection of this compound as a precursor is therefore a balance between its favorable volatility, conferred by the fluorinated ligands, and the need to carefully control deposition conditions to minimize potential ligand-based contamination in the resulting thin film. Further research into its decomposition pathways and the development of related adducts continues to be an active area of investigation to optimize its performance in advanced material fabrication.
Theoretical and Computational Investigations of Strontium Hexafluoroacetylacetonate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure, geometry, and bonding of molecules. aps.orgdtic.mil This method calculates the total energy of a system based on its electron density, offering a balance between accuracy and computational cost. For a molecule like Strontium Hexafluoroacetylacetonate, DFT calculations can elucidate the nature of the interaction between the strontium metal center and the hexafluoroacetylacetonate ligands.
In a typical DFT study, the geometry of the Sr(hfac)₂ molecule would be optimized to find its lowest energy conformation. Analysis of this structure would reveal key bond lengths and angles. The bonding is primarily ionic, characterized by the interaction between the Sr²⁺ cation and the negatively charged enolate form of the hfac⁻ ligands. The strontium ion is coordinated by the oxygen atoms of the two bidentate hfac ligands.
Key insights from DFT calculations on related metal β-diketonates include:
Electronic Character: The highly electronegative trifluoromethyl (CF₃) groups on the hfac ligand withdraw electron density from the chelate ring. This electronic effect influences the strength and nature of the metal-oxygen bonds.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to understand the reactivity of the complex. In metal β-diketonates, the HOMO is often localized on the ligand π-system, while the LUMO may have significant metal character, indicating its role as an electron acceptor. libretexts.org
Charge Distribution: Methods like Mulliken population analysis can quantify the partial charges on each atom, confirming the ionic character of the Sr-O bonds and showing the electron-withdrawing effect of the CF₃ groups.
While specific DFT data for Sr(hfac)₂ is sparse in the literature, the table below shows representative calculated bond lengths for a related d-block metal complex, bis(hexafluoroacetylacetonato)palladium(II), which illustrates the typical parameters obtained from such a study.
| Parameter | Calculated Value (Å) | Description |
|---|---|---|
| M-O Bond Length | ~2.00 | The distance between the central metal (M) and a coordinating oxygen atom. |
| C-O Bond Length | ~1.27 | The bond length within the chelate ring, indicating partial double bond character. |
| C-C Bond Length (ring) | ~1.40 | The carbon-carbon bond length within the delocalized β-diketonate ring. |
| C-CF₃ Bond Length | ~1.54 | The bond connecting the chelate ring to the trifluoromethyl group. |
Prediction of Metal-Ligand Bond Dissociation Energies
The metal-ligand bond dissociation energy (BDE) is a critical parameter that quantifies the strength of the coordination bond. It corresponds to the energy required to break the bond between the metal center and a ligand in the gas phase. youtube.com For MOCVD precursors, the BDE is directly related to thermal stability; a lower BDE suggests that the ligand may dissociate at lower temperatures. ucsb.edu
The BDE for the Sr-O bond in Sr(hfac)₂ can be predicted using high-level quantum chemical calculations. The process involves calculating the energies of the intact Sr(hfac)₂ molecule and its dissociated fragments (e.g., Sr(hfac) and a hfac radical) and taking the difference.
BDE(Sr-L) = E(Sr(hfac)) + E(hfac) - E(Sr(hfac)₂)
| Bond | BDE (kJ/mol) | Reference |
|---|---|---|
| Sr-O (diatomic) | 454 ± 15 | researchgate.net |
| Sr-F (diatomic) | 542 ± 7 | researchgate.net |
| Sr-Cl (diatomic) | 406 ± 13 | researchgate.net |
| Sr-Br (diatomic) | 332 ± 19 | researchgate.net |
Simulation of Thermal Decomposition Pathways and Energetics
Understanding the thermal decomposition mechanism of Sr(hfac)₂ is vital for its application in MOCVD, as the decomposition pathway determines the purity and properties of the deposited strontium-containing thin films. Computational methods can simulate these pathways by mapping the potential energy surface of the molecule as it breaks apart.
Simulations typically involve locating transition states for various possible decomposition reactions and calculating the activation energy for each step. researchgate.net For metal β-diketonates, several decomposition pathways are plausible:
Ligand Dissociation: The cleavage of the Sr-O bonds to release an intact hfac ligand radical. This is often the initial step in the gas phase.
Intra-ligand Fragmentation: The breaking of bonds within the hfac ligand itself, which can be initiated by the metal center. This can lead to the formation of various volatile byproducts.
Reductive Elimination: A process where the metal center's oxidation state is reduced.
Studies on the electron-induced decomposition of similar complexes like Cu(hfac)₂ and Pd(hfac)₂ show that the fragmentation is highly dependent on the central metal. nih.govrsc.org For instance, dissociative electron attachment to Cu(hfac)₂ primarily results in the formation of the [Cu(hfac)₂]⁻ anion, whereas for Pd(hfac)₂, the loss of a hfac⁻ ligand is the main channel. nih.gov These findings suggest that the strontium center in Sr(hfac)₂ will play a crucial role in directing its decomposition. The energetics of these pathways, calculated computationally, would reveal the most likely decomposition mechanism under thermal stress, guiding the optimization of deposition temperatures and conditions to avoid the incorporation of impurities like carbon and fluorine into the final material.
Computational Studies on Ligand Design and Steric Effects
Computational chemistry is an invaluable tool for the rational design of new ligands to improve the properties of metal precursors. acs.org For strontium MOCVD precursors, the primary goals are to enhance volatility and thermal stability while ensuring clean decomposition.
The hfac ligand itself is a result of ligand design, where the substitution of methyl groups in acetylacetone (B45752) with trifluoromethyl groups increases the volatility of the resulting metal complex due to reduced intermolecular forces. Computational studies allow chemists to screen potential new ligands in silico before undertaking lengthy synthetic work.
These studies typically focus on two key aspects:
Electronic Effects: DFT calculations can predict how modifying ligand substituents (e.g., replacing CF₃ with other groups) will alter the electron density at the metal center and the strength of the metal-ligand bonds. This helps in tuning the precursor's stability and reactivity.
Steric Effects: The size and shape of the ligand are critical. Bulky ligands can prevent the oligomerization (linking of multiple precursor molecules) that plagues many alkaline earth complexes and leads to low volatility. bris.ac.uk Computational modeling can predict the steric profile of a ligand using parameters like cone angle or solid angle, helping to design monomeric, volatile complexes. For strontium, which has a large ionic radius, preventing oligomerization by using sterically demanding or multidentate ligands is a common strategy explored computationally. bris.ac.uk
By systematically modeling variations of the β-diketonate structure, researchers can identify promising candidates for new strontium precursors with tailored properties for advanced material deposition.
Future Research Directions and Emerging Applications
Development of Novel Adducts and Heteroleptic Precursors for Enhanced Vapor Deposition Properties
A primary challenge in the use of alkaline-earth β-diketonate precursors like strontium hexafluoroacetylacetonate is their tendency towards oligomerization, which can reduce volatility and thermal stability. A key research direction is the synthesis of new molecular structures to overcome these limitations.
Adduct Formation: One promising strategy involves the formation of monomeric complexes by adding neutral Lewis base ligands, such as polyethers, to the coordination sphere of the strontium atom. The addition of ligands like tetraglyme (B29129) (CH₃(OCH₂CH₂)₄OCH₃) to strontium bis(2,2,6,6-tetramethyl-3,5-heptanedionate), a related β-diketonate, has been shown to yield stable, volatile, and monomeric precursors. abcr.com This approach prevents the formation of larger, less volatile oligomers and improves the transport properties of the precursor for CVD and ALD applications. Research continues into identifying new, effective adduct-forming ligands for this compound.
Heteroleptic Precursors: Another avenue of research is the development of heteroleptic precursors, which contain different types of ligands bound to the central strontium atom. This approach can be used to fine-tune the precursor's physical and chemical properties. For instance, combining β-diketonate ligands with other ligand types, such as formamidinates or cyclopentadienyls, could lead to precursors with enhanced thermal stability and tailored reactivity. ascensusspecialties.com The large ionic radius of the Sr²⁺ ion (1.27 Å) necessitates the use of bulky and thermally stable ligands to shield the metal center effectively and create stable, low-nuclearity complexes suitable for vapor deposition. ascensusspecialties.com
Computational Screening: The design and selection of next-generation precursors are increasingly being guided by computational methods. Density Functional Theory (DFT) is a powerful tool for simulating and predicting the properties of potential strontium precursors. nih.govresearchgate.net By calculating parameters such as the energy required to break the metal-ligand bonds and the stability of the ligand itself, researchers can screen candidate molecules for their suitability in ALD or CVD processes before undertaking complex and time-consuming synthesis. nih.gov This computational approach helps to identify precursors that are likely to react readily and cleanly, minimizing carbon contamination in the deposited films. nih.govresearchgate.net
| Precursor Type | Development Strategy | Goal | Key Research Areas |
| Adducts | Addition of neutral Lewis base ligands (e.g., polyethers) | Increase volatility and thermal stability by preventing oligomerization. | Synthesis and characterization of new Sr(hfa)₂ adducts. abcr.comscilit.com |
| Heteroleptic | Combining different ligand types on the Sr center (e.g., hfa and formamidinate) | Tailor reactivity, stability, and physical properties. | Design of bulky, stable ligands to accommodate the large Sr²⁺ ion. ascensusspecialties.com |
| Computationally Designed | Using Density Functional Theory (DFT) to simulate properties | Pre-screen and select promising candidates to accelerate development. | Calculation of bond energies and decomposition pathways. nih.govresearchgate.net |
Advanced In Situ Monitoring and Diagnostics of Vapor Deposition Processes
To achieve precise control over film properties, it is crucial to monitor and understand the deposition process in real time. Future research will increasingly rely on sophisticated in situ diagnostic techniques to study film growth from this compound.
Mass and Optical Monitoring: Techniques like in situ mass monitoring can provide valuable information on precursor decomposition and film growth rates. rsc.org For example, studies on the related precursor Sr(thd)₂ revealed that at certain source temperatures, precursor decomposition could lead to a decrease in growth rate or even etching of the film. rsc.org Optical monitoring systems (OMS) and spectroscopic ellipsometry are non-invasive optical techniques that can monitor the thickness and optical properties of the film as it grows, allowing for real-time adjustments to achieve desired outcomes. nih.govdentonvacuum.com
Diffraction and Microscopy: For crystalline film growth, real-time structural information is invaluable. Reciprocal-space electron-based diffraction techniques like Reflection High-Energy Electron Diffraction (RHEED) can be integrated into deposition chambers to monitor surface structure, crystallinity, and growth mode. nih.govdentonvacuum.com In parallel, real-space imaging with Scanning Probe Microscopy (SPM) techniques can provide atomic-scale information about surface morphology and cluster formation, though often in a "stop-and-growth" fashion. nih.gov
Spectroscopic Techniques: The use of high-brilliance synchrotron-based X-ray techniques offers a powerful suite of tools for in situ analysis. nih.gov Techniques such as X-ray Reflectivity (XRR), Grazing Incidence Small-Angle X-ray Scattering (GISAXS), and X-ray Fluorescence (XRF) can be used to probe film thickness, morphology, and elemental composition during the deposition process. nih.gov Additionally, Plasma Emission Monitoring (PEM) can be used to control reactive gas concentrations in plasma-assisted deposition processes, enhancing film quality and deposition rates. dentonvacuum.com
| Diagnostic Technique | Information Provided | Application in Sr(hfa)₂ Deposition |
| In Situ Mass Monitoring | Growth rate, precursor decomposition, etching. rsc.org | Optimizing precursor source and substrate temperatures. |
| Spectroscopic Ellipsometry | Film thickness, optical constants, surface roughness. nih.gov | Real-time control of film thickness and quality. |
| RHEED | Crystallinity, growth mode, surface structure. nih.govdentonvacuum.com | Guiding the growth of epitaxial strontium-containing films. |
| Synchrotron X-ray Methods (XRR, GISAXS) | Thickness, density, morphology, kinetics of growth. nih.gov | Real-time, sub-monolayer monitoring of film formation. |
| Plasma Emission Monitoring (PEM) | Plasma characteristics, reactive species concentration. dentonvacuum.com | Controlling reactive processes for deposition of oxides or nitrides. |
Further Mechanistic Insights into Surface Reactions During Film Growth
A fundamental understanding of the chemical reactions occurring at the substrate surface is essential for optimizing film quality and developing predictive growth models. Future research will focus on elucidating the complex surface chemistry of this compound during ALD and CVD.
The initial stages of film growth, including precursor adsorption and subsequent surface reactions, are critical but often poorly understood. nih.govnih.gov The decomposition of the precursor molecule does not always proceed through a clean pathway, and incomplete reactions can lead to the incorporation of impurities, such as carbon and fluorine, into the growing film. nih.gov
To gain deeper insights, a combination of surface-sensitive analytical techniques and theoretical modeling is required. First-principle calculations, similar to those used for precursor screening, can model the adsorption of Sr(hfa)₂ on specific substrate surfaces, identifying the most likely bonding configurations and reaction pathways. researchgate.net
These theoretical predictions can be validated and refined using advanced experimental techniques. Infrared Reflection Absorption Spectroscopy (IRRAS) has monolayer sensitivity and can be used to identify surface-adsorbed species and reaction intermediates during the growth process. nih.gov Combining IRRAS with microscopy techniques like Atomic Force Microscopy (AFM)-IR allows for the investigation of film growth and chemistry with high spatial resolution, providing insights into how surface irregularities or precursor agglomerates might affect the growth mechanism. nih.govd-nb.info Such studies can reveal the presence of unreacted precursor species or intermediate complexes on the surface that influence the film's final properties. nih.gov
Exploration of New Vapor Deposition Techniques and Engineered Film Architectures
Beyond refining existing methods, researchers are exploring novel vapor deposition techniques to synthesize unique materials and structures using precursors like this compound. These new methods offer greater control over material properties and enable the fabrication of complex, multi-component film architectures.
Advanced Deposition Methods: Techniques such as Ionized Jet Deposition (IJD) and High-Power Impulse Magnetron Sputtering (HiPIMS) are being developed to create dense, high-quality films. frontiersin.orglanl.gov For liquid or solid precursors with low volatility, specialized liquid precursor delivery systems can enable precise and repeatable MOCVD processes. researchgate.net The versatility of CVD has also been demonstrated in the synthesis of one-dimensional nanostructures, such as nanowires and nanotubes, a capability that could be extended to strontium-based materials. nih.gov
Engineered Architectures: The ability to control deposition at the atomic scale opens up possibilities for creating engineered film architectures with tailored functionalities. This includes the deposition of strain-engineered multilayers, where alternating layers of different materials create strain that can enhance properties like ferroelectricity or conductivity. lanl.gov Furthermore, graded-composition films, where the elemental composition changes gradually through the film's thickness, can be fabricated. These advanced structures are of interest for a wide range of applications, from next-generation electronics to advanced coatings. The exploration of these novel techniques with this compound could lead to the development of new functional materials with precisely controlled properties.
Q & A
Q. What are the key considerations for synthesizing and characterizing Sr(hfac)₂?
Methodological Answer: Sr(hfac)₂ is typically synthesized via ligand substitution reactions, where Sr²⁺ ions react with hexafluoroacetylacetone (Hhfac) under controlled anhydrous conditions. A critical step is maintaining inert atmospheres (e.g., nitrogen/argon) to prevent hydrolysis. Characterization involves:
- Infrared (IR) spectroscopy to confirm ligand coordination via C=O and C-F stretching vibrations (~1650 cm⁻¹ and ~1200 cm⁻¹, respectively) .
- X-ray crystallography to resolve the distorted tetrahedral geometry of the Sr²⁺ center, as seen in analogous Cu(hfac) complexes .
- Elemental analysis to verify stoichiometry (C: ~23.9%, F: ~45.4%) .
Q. How do thermal properties of Sr(hfac)₂ influence experimental design?
Methodological Answer: Sr(hfac)₂ sublimes at 220°C under 0.02 mm Hg and decomposes above 260°C . These properties necessitate:
- Low-pressure sublimation for purification.
- Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) to monitor decomposition products (e.g., fluorinated hydrocarbons).
- Controlled heating rates (<5°C/min) to avoid explosive decomposition.
Q. Table 1: Key Physical Properties of Sr(hfac)₂
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 501.75 g/mol | |
| Melting Point | Decomposes at 260°C | |
| Sublimation Temperature | 220°C at 0.02 mm Hg | |
| Appearance | Off-white powder |
Advanced Research Questions
Q. How can Sr(hfac)₂ be utilized in atomic layer deposition (ALD) processes?
Methodological Answer: Sr(hfac)₂ serves as a precursor for ALD of strontium-containing thin films. Key steps include:
Q. What computational methods explain the electronic structure of Sr(hfac)₂ and related complexes?
Methodological Answer: Multireference ab initio methods (e.g., CASSCF/CASPT2) are critical for analyzing ligand-field effects and magnetic properties:
Q. How to mitigate discrepancies in thermal decomposition data for Sr(hfac)₂?
Methodological Answer: Contradictions in decomposition pathways (e.g., sublimation vs. fragmentation) arise from experimental conditions:
Q. What strategies optimize Sr(hfac)₂ for magnetic ionic liquids (MILs)?
Methodological Answer: Sr(hfac)₂ can be paired with phosphonium cations (e.g., [P₆₆₆₁₄⁺]) to synthesize hydrophobic MILs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
